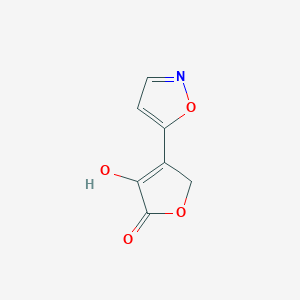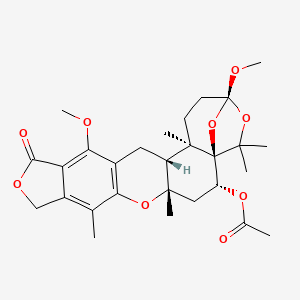
Austalide A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Austalide A is a meroterpenoid compound derived from marine fungi, particularly from the genus Aspergillus. Meroterpenoids are hybrid natural products that combine terpenoid and non-terpenoid moieties. This compound has garnered significant interest due to its unique structure and potential bioactive properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Austalide A involves several steps, starting from simple precursors. The process typically includes:
Prenylation: Introduction of a prenyl group to the core structure.
Cyclization: Formation of the core ring system through cyclization reactions.
Oxidation and Reduction: Various oxidation and reduction steps to introduce functional groups and achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in fermentation technology and genetic engineering of Aspergillus species hold promise for large-scale production. Optimizing culture conditions and employing bioreactors can enhance yield and purity.
化学反応の分析
Types of Reactions: Austalide A undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, and water.
Major Products: The major products formed from these reactions include various hydroxylated and carbonylated derivatives of this compound, which can further undergo modifications to yield novel compounds.
科学的研究の応用
Austalide A has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study meroterpenoid biosynthesis and reactivity.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic effects against cancer cell lines and potential as a lead compound for drug development.
作用機序
The mechanism of action of Austalide A involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound targets enzymes involved in cell wall synthesis and membrane integrity in microbes.
Pathways: It disrupts the biosynthesis of essential cellular components, leading to cell death. In cancer cells, it induces apoptosis through the activation of caspases and the mitochondrial pathway.
類似化合物との比較
Austalide A is part of a family of meroterpenoids, which includes compounds like Austalide B, Austalide C, and Austalide D. Compared to its analogs, this compound is unique due to its specific ring structure and functional groups, which confer distinct bioactive properties. Other similar compounds include:
Austalide B: Differing in the position and number of hydroxyl groups.
Austalide C: Featuring additional methyl groups.
Austalide D: Known for its potent antifungal activity.
特性
CAS番号 |
81543-01-3 |
|---|---|
分子式 |
C28H36O9 |
分子量 |
516.6 g/mol |
IUPAC名 |
[(1R,2R,4S,16R,17R,20S)-13,20-dimethoxy-4,7,17,22,22-pentamethyl-11-oxo-5,10,21,23-tetraoxahexacyclo[18.2.1.01,17.04,16.06,14.08,12]tricosa-6(14),7,12-trien-2-yl] acetate |
InChI |
InChI=1S/C28H36O9/c1-14-17-13-33-23(30)20(17)22(31-7)16-11-18-25(5)9-10-27(32-8)36-24(3,4)28(25,37-27)19(34-15(2)29)12-26(18,6)35-21(14)16/h18-19H,9-13H2,1-8H3/t18-,19-,25-,26+,27+,28-/m1/s1 |
InChIキー |
JVCNHGXAVMINTN-QBNAFFQBSA-N |
異性体SMILES |
CC1=C2COC(=O)C2=C(C3=C1O[C@]4(C[C@H]([C@@]56[C@@]([C@H]4C3)(CC[C@@](O5)(OC6(C)C)OC)C)OC(=O)C)C)OC |
正規SMILES |
CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C56C(OC(O5)(CCC6(C4C3)C)OC)(C)C)OC(=O)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


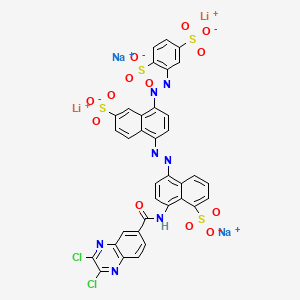
![Methyl [amino(nitroamino)methylidene]carbamodithioate](/img/structure/B14408517.png)
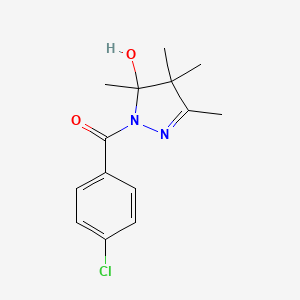
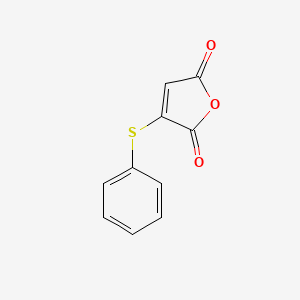
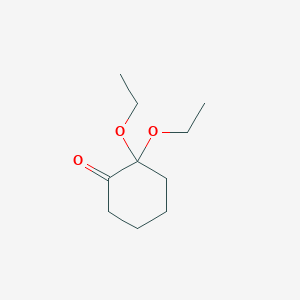
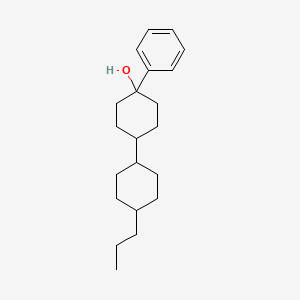
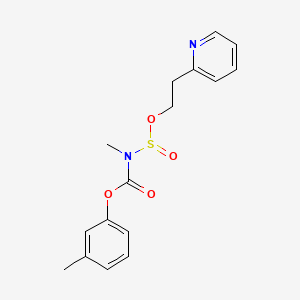
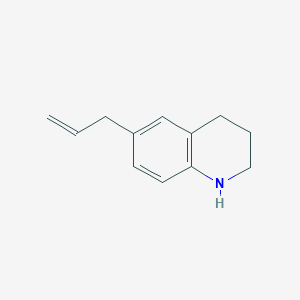
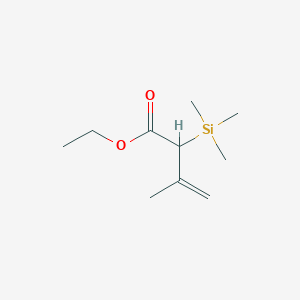
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
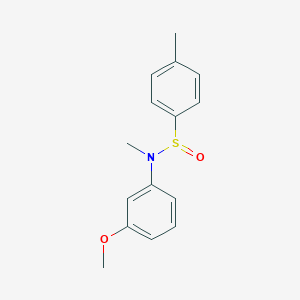
![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
